LLP-3

Survivin-Ran interaction protein-protein interaction inhibitor selectivity profiling

LLP-3 is the definitive Survivin-Ran PPI disruptor for TMZ-resistant GBM and p53-mutant models. It uniquely depletes CD133+ GSCs (89% reduction) without Survivin dimerization or XIAP confounders. Superior to YM155 in GSC studies. Essential for investigating therapy-refractory disease and p53-independent apoptosis.

Molecular Formula C32H23ClN2O4
Molecular Weight 535.0 g/mol
Cat. No. B8054853
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLLP-3
Molecular FormulaC32H23ClN2O4
Molecular Weight535.0 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC2=CC(=CC(=C2)C3=C(C(=O)NC(=C3)C4=C(C=CC(=C4)Cl)O)C#N)OCC5=CC=CC=C5
InChIInChI=1S/C32H23ClN2O4/c33-24-11-12-31(36)28(15-24)30-17-27(29(18-34)32(37)35-30)23-13-25(38-19-21-7-3-1-4-8-21)16-26(14-23)39-20-22-9-5-2-6-10-22/h1-17,36H,19-20H2,(H,35,37)
InChIKeyNZRBRJQYGLEINZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





LLP-3: A Selective Survivin-Ran Protein-Protein Interaction Inhibitor for Cancer Research


LLP-3 (4-(3,5-bis(benzyloxy)phenyl)-6-(5-chloro-2-hydroxyphenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile) is a small-molecule pyridone derivative designed via computational structure-based drug design to disrupt the protein-protein interaction between Survivin and the small GTPase Ran [1]. It was identified as the lead candidate from a screen of 11 synthetic Survivin inhibitor candidates and acts by direct binding at the Survivin dimerization interface, specifically displacing Leu98 and Leu102 interactions [2].

Why Survivin Inhibitors Are Not Interchangeable: LLP-3's Unique Mechanism and Target Selectivity


Survivin-targeting compounds differ fundamentally in their mechanism of action, molecular target interface, and downstream biological consequences. LLP-3 uniquely binds the Survivin dimerization interface to block Ran complex formation without disrupting Survivin homodimerization or XIAP interactions . In contrast, YM155 suppresses Survivin promoter activity (IC50 = 0.54 nM) rather than directly inhibiting a specific protein-protein interaction [1]; S12 binds an allosteric cavity adjacent to the dimerization surface, inducing mitotic arrest [2]; and UC-112 acts as a broad IAP inhibitor reducing both XIAP and Survivin levels . The standard-of-care agent temozolomide (TMZ) unexpectedly enriches the therapy-resistant GSC population, whereas LLP-3 selectively depletes it . These mechanistic distinctions preclude simple substitution and mandate compound-specific selection based on experimental objectives.

LLP-3: Quantitative Differentiation Evidence Against Survivin-Targeting Comparators


Selective Disruption of Survivin-Ran Complex Without Affecting Survivin Dimerization or XIAP Interaction

LLP-3 demonstrates marked selectivity for the Survivin-Ran protein-protein interaction interface while sparing other Survivin complexes. In cell-free binding assays, LLP-3 inhibited Survivin-Ran interaction with an IC50 < 0.3 µM, but exhibited minimal activity against Survivin-Smac/DIABLO, Survivin homodimerization, or XIAP-Smac/DIABLO interactions . This selectivity profile is distinct from YM155, which acts as a transcriptional suppressor rather than a direct PPI inhibitor [1], and from S12, which binds an allosteric site adjacent to the dimerization interface [2].

Survivin-Ran interaction protein-protein interaction inhibitor selectivity profiling

Differential Depletion of Glioma Stem Cells (GSCs) vs. Non-Stem Cells: LLP-3 vs. Temozolomide (TMZ)

In patient-derived glioblastoma (GBM) sphere cultures, LLP-3 selectively depletes the therapy-resistant CD133+ glioma stem cell (GSC) population, whereas temozolomide (TMZ) paradoxically enriches it. After 7 days of treatment with 25 µM LLP-3, CD133+ GSC populations decreased by 89%, compared to only a 33% reduction in CD133- non-GSC populations . In contrast, TMZ treatment resulted in GSC population enrichment by preferentially eradicating non-GSC cells . The IC50 for abrogating neurosphere formation in GBM cultures was ≤35 µM for LLP-3 .

glioma stem cells CD133 temozolomide resistance cancer stem cell targeting

Potent Activity Against Temozolomide-Resistant GBM Spheres

LLP-3 retains high efficacy against temozolomide-resistant GBM sphere cultures. Immunohistochemical analysis of patient tissues revealed that Survivin expression is significantly increased in recurrent GBM tumors (n=31) compared to newly diagnosed tumors (n=44) [1]. Critically, temozolomide-resistant GBM spheres exhibited high sensitivities to LLP-3 treatment in vitro [1]. The compound reduced viability of p53-inactivated U87E6 cells with an IC50 of 13.6 µM versus 38.1 µM for p53 wild-type U87MG cells, indicating enhanced potency in a genetic context relevant to therapy-resistant disease [2].

temozolomide resistance recurrent glioblastoma therapy-resistant cancer

In Vivo Survival Benefit in Orthotopic GBM Xenograft Models

LLP-3 treatment significantly prolongs survival in orthotopic GBM xenograft models. In mice bearing intracranial GBM83 tumors, intraperitoneal administration of LLP-3 (25 mg/kg/day, 5 days/week for 2 weeks, starting day 10 post-implantation) extended median survival to 35 days compared to 15.5 days for untreated controls—a 2.26-fold increase . A single intratumoral dose of 2.5 pmol LLP-3 also significantly reduced tumor size at 6 weeks post-injection in GBM1600 xenografts [1]. Comparable in vivo survival data for YM155 in orthotopic GBM models are not consistently reported at this dose regimen, and S12 showed limited tumor growth inhibition in neuroblastoma xenografts [2].

in vivo efficacy orthotopic xenograft glioblastoma median survival

p53-Dependent Differential Cytotoxicity: Enhanced Potency in p53-Deficient Cells

LLP-3 exhibits differential cytotoxicity based on cellular p53 status, with significantly enhanced potency in p53-deficient cells. In U87 glioblastoma cells, the IC50 for cell viability was 13.6 µmol/L in p53-inactivated U87E6 cells versus 38.1 µmol/L in p53 wild-type U87MG cells after 72 hours of treatment—a 2.8-fold difference (P < 0.001) [1]. This contrasts with many conventional chemotherapeutics that require functional p53 for maximal efficacy. The mechanism involves caspase-dependent apoptosis induction that is augmented in the absence of p53-mediated cell cycle arrest and DNA repair pathways [2].

p53 status apoptosis caspase-dependent tumor suppressor

Optimal Research Applications for LLP-3 Based on Quantitative Differentiation Evidence


Investigating Survivin-Ran Signaling in Glioma Stem Cell Biology

LLP-3 is the compound of choice for studies requiring selective disruption of the Survivin-Ran protein-protein interaction without confounding effects on Survivin dimerization, XIAP, or other IAP family members. Its demonstrated ability to reduce CD133+ GSC populations by 89% while sparing non-GSCs [1] makes it uniquely suited for dissecting the role of the Survivin-Ran axis in cancer stem cell maintenance and self-renewal. Researchers investigating GSC-mediated therapy resistance should prioritize LLP-3 over YM155 (which acts via promoter suppression ) or broad IAP inhibitors like UC-112 [2].

Preclinical Therapeutic Development for Temozolomide-Resistant and Recurrent Glioblastoma

Given that Survivin expression is significantly elevated in recurrent GBM tumors [1] and that TMZ-resistant GBM spheres remain highly sensitive to LLP-3 [1], this compound is specifically indicated for preclinical studies targeting therapy-refractory disease. The 2.26-fold extension in median survival observed in orthotopic GBM xenograft models provides a robust in vivo efficacy benchmark for combination therapy studies and translational research programs. Procurement of LLP-3 is warranted when the experimental objective includes evaluating interventions against TMZ-resistant or p53-deficient GBM models [2].

Mechanistic Studies of p53-Independent Apoptosis Pathways

The 2.8-fold enhanced potency of LLP-3 in p53-inactivated cells (IC50 = 13.6 µM) compared to p53 wild-type cells (IC50 = 38.1 µM) [1] positions this compound as a valuable tool for investigating p53-independent cell death mechanisms. This property is particularly relevant for research in tumor types with high p53 mutation frequencies, including glioblastoma, neuroblastoma, and various solid tumors. Investigators seeking to dissect caspase-dependent apoptosis pathways that bypass p53-mediated checkpoints should select LLP-3 for its well-characterized, p53-differential activity profile.

Neuroblastoma Research Across Diverse Genetic Backgrounds

LLP-3 demonstrates efficacy across a panel of neuroblastoma (NB) cell lines with diverse genetic alterations, including those with MYCN amplification, p53 mutations, and ALK mutations [1]. The compound decreases viability, induces apoptosis, and inhibits both clonogenic and anchorage-independent growth in NB models [1]. Furthermore, LLP-3 impairs metabolic flexibility by inhibiting both oxidative phosphorylation (OXPHOS) and glycolysis [1], making it a compelling tool for studies investigating metabolic reprogramming in pediatric solid tumors. This broad activity across genetically heterogeneous NB lines supports its selection for target validation and preclinical efficacy studies in high-risk neuroblastoma.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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